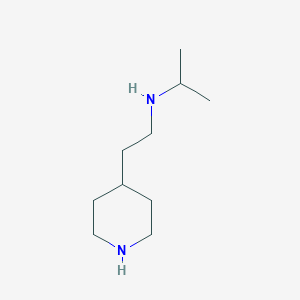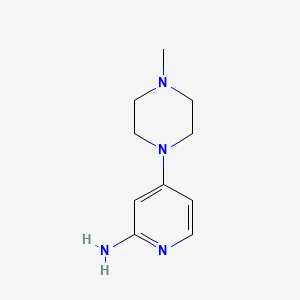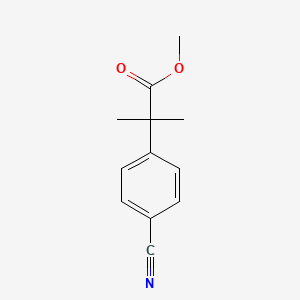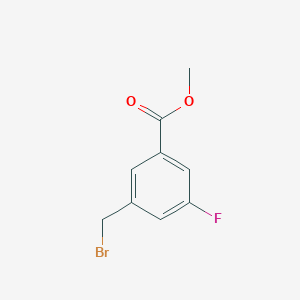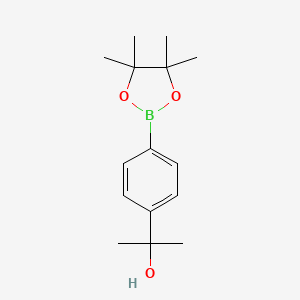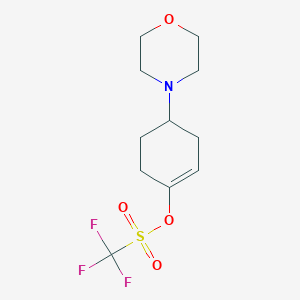
4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate
Vue d'ensemble
Description
“4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1046793-55-8 . It has a molecular weight of 315.31 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-morpholinyl)-1-cyclohexen-1-yl trifluoromethanesulfonate . The InChI code is 1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antibiotic Modulation
- Antimicrobial Properties: 4-(Phenylsulfonyl) morpholine, related to the morpholine group, exhibits antimicrobial properties. It has been studied for its activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida species. This compound's modulating activity can enhance the efficacy of other antibiotics like amikacin against resistant strains (Oliveira et al., 2015).
Synthesis of Kinase Inhibitors
- DNA-Dependent Protein Kinase Inhibitors: A compound structurally similar to 4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, is a key intermediate for the synthesis of DNA-dependent protein kinase inhibitors. This is crucial for developing drugs targeting DNA repair mechanisms in cancer cells (Aristegui et al., 2006).
Chemical Structure and Reactivity Analysis
- Stereodynamic Behavior: The stereodynamic behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine has been studied using low-temperature NMR spectroscopies. This research provides insights into the conformations and intramolecular interactions of such compounds (Shainyan et al., 2008).
Additional Applications
- Morpholin-2-one Derivatives Synthesis: A related compound, morpholin-2-one, can be synthesized via intramolecular acid-catalyzed hydroamination, starting from amino acids. This process is metal-free and offers a practical method for generating morpholinones (Knight et al., 2019).
- Volumetric Properties in Buffer Solutions: Research on 4-Morpholineethanesulfonic acid and related compounds focuses on their use as buffers for pH control in various biochemical and pharmaceutical applications (Taha & Lee, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(4-morpholin-4-ylcyclohexen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4S/c12-11(13,14)20(16,17)19-10-3-1-9(2-4-10)15-5-7-18-8-6-15/h3,9H,1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVGKRUAUADCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N2CCOCC2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinocyclohex-1-enyl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



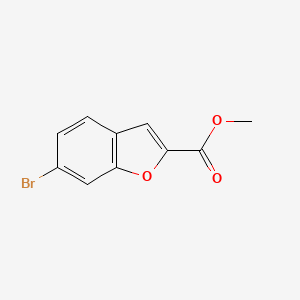
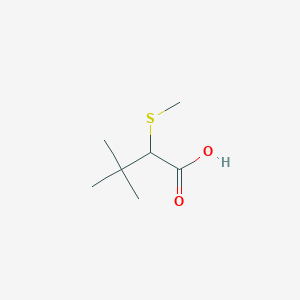
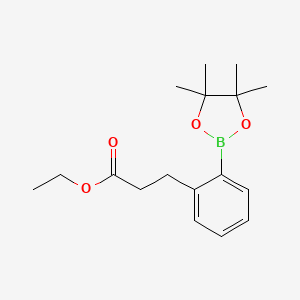
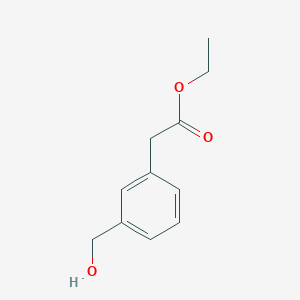
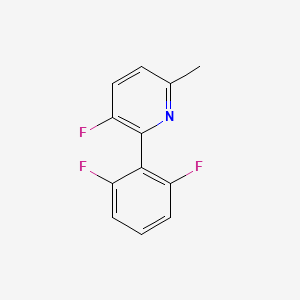
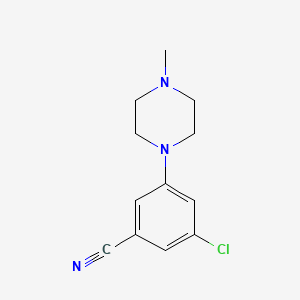
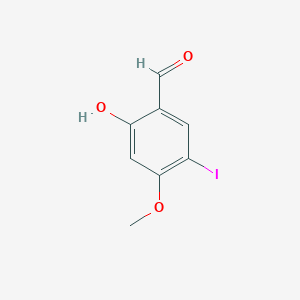
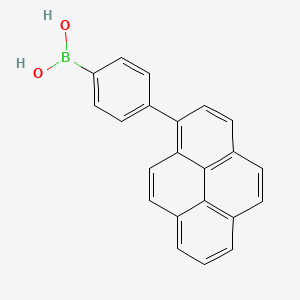
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
